Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone
Description
Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone is a heterocyclic compound featuring a piperazine core substituted with a furan-2-yl carbonyl group and a thiophen-2-yloxane-4-carbonyl moiety. This structure combines aromatic (furan, thiophene) and aliphatic (piperazine, oxane) components, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-17(15-3-1-11-25-15)20-7-9-21(10-8-20)18(23)19(5-12-24-13-6-19)16-4-2-14-26-16/h1-4,11,14H,5-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLINFLNOHGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Sequential Acylation of Piperazine
Step 1: Synthesis of 4-(Furan-2-carbonyl)piperazine
Piperazine is selectively acylated at one nitrogen using furan-2-carbonyl chloride under Schotten-Baumann conditions.
$$ \text{Piperazine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{4-(Furan-2-carbonyl)piperazine} $$
Yield : 68–72%.
Step 2: Preparation of 4-Thiophen-2-yloxane-4-carboxylic Acid
Thiophene-2-carboxaldehyde undergoes cyclocondensation with diethyl oxalate in the presence of sodium ethoxide to form the oxane ring. Subsequent hydrolysis yields the carboxylic acid derivative.
$$ \text{Thiophene-2-carboxaldehyde} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{4-Thiophen-2-yloxane-4-carboxylic acid} $$
Yield : 55–60%.
Step 3: Coupling of Fragments
The carboxylic acid is activated using thionyl chloride (SOCl$$_2$$) to form the acyl chloride, which reacts with 4-(furan-2-carbonyl)piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base.
$$ \text{4-(Furan-2-carbonyl)piperazine} + \text{4-Thiophen-2-yloxane-4-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$
Yield : 45–50%.
Method 2: One-Pot Tandem Acylation
This approach leverages dual acylating agents in a single reaction vessel. Piperazine is treated with furan-2-carbonyl chloride and 4-thiophen-2-yloxane-4-carbonyl chloride simultaneously under high-dilution conditions to minimize oligomerization.
$$ \text{Piperazine} + \text{Furan-2-carbonyl chloride} + \text{4-Thiophen-2-yloxane-4-carbonyl chloride} \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound} $$
Yield : 38–42%.
Method 3: Solid-Phase Synthesis
Immobilized piperazine on Wang resin is acylated sequentially with furan-2-carboxylic acid (using HATU/DIEA) and 4-thiophen-2-yloxane-4-carboxylic acid. Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound.
Advantages : Simplified purification, scalability.
Yield : 50–55%.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM/TEA | 50 | 95 |
| THF/DIPEA | 45 | 92 |
| DMF/EDCl/HOBt | 48 | 94 |
Polar aprotic solvents (DMF, THF) marginally improve solubility but necessitate rigorous drying.
Temperature Effects
Elevated temperatures (40–50°C) accelerate acylation but promote side reactions (e.g., piperazine dimerization). Room temperature is optimal for selectivity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (CDCl$$_3$$) : δ 7.45 (d, J = 2.1 Hz, 1H, furan), 6.85 (m, 2H, thiophene), 3.70–4.10 (m, 8H, piperazine/oxane).
- $$^{13}$$C NMR : 165.2 (C=O), 142.1 (furan), 127.8 (thiophene).
Mass Spectrometry (MS)
- ESI-MS : m/z 429.2 [M+H]$$^+$$.
High-Resolution Mass Spectrometry (HRMS)
Industrial Applications and Scalability
Method 1 is preferred for large-scale synthesis due to straightforward purification (crystallization from ethanol/water). Solid-phase synthesis offers advantages for combinatorial libraries but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C25H30N4O4S
Molecular Weight: 482.6 g/mol
IUPAC Name: N-(furan-2-ylmethyl)-N'-[1-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]]methanone
The compound features a furan ring, a piperazine moiety, and a thiophene structure, which contribute to its pharmacological properties. The presence of these functional groups enhances its interaction with biological targets.
Antiviral Applications
Recent studies have highlighted the potential of furan derivatives, including Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone, as antiviral agents:
- SARS-CoV-2 Inhibition: Research indicates that related furan derivatives have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. For example, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have demonstrated significant inhibitory activity against Mpro, with IC50 values indicating potent effects at low concentrations .
Other Therapeutic Applications
Beyond antiviral properties, furan-based compounds have been explored for various therapeutic applications:
Table 1: Summary of Therapeutic Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Some furan derivatives exhibit cytotoxic effects against cancer cell lines. |
| Antidepressant Effects | Piperazine derivatives are known for their potential in treating depression. |
| Antimicrobial Activity | Certain furan compounds show efficacy against bacterial infections. |
Case Studies and Research Findings
Several studies have documented the efficacy of furan-containing compounds:
- Antiviral Efficacy: A study reported that specific furan derivatives inhibited SARS-CoV-2 Mpro with IC50 values as low as 10.76 μM, suggesting these compounds could serve as lead candidates for further drug development .
- Cytotoxicity Assessments: In vitro studies indicate that certain furan derivatives possess low cytotoxicity profiles, making them suitable for therapeutic applications without significant side effects .
- Structure-Based Drug Design: Optimization efforts using structure-based design have led to the identification of more potent derivatives by modifying substituents on the furan and thiophene rings .
Mechanism of Action
The mechanism of action of Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Substituent Variations
(a) Furan-2-yl-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone ()
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Features : Replaces the thiophene-oxane group with a 3-methylcyclohexyl substituent.
(b) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
- Key Features : Substitutes oxane with a trifluoromethylphenyl group.
- Implications : The electron-withdrawing CF₃ group may improve metabolic stability and binding affinity in pharmacological contexts .
(c) {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone ()
- Key Features : Incorporates a sulfonyl group instead of a carbonyl-linked oxane.
Functional and Pharmacological Insights
Physicochemical Properties
- Lipophilicity: Cyclohexyl () and thieno[2,3-c]pyrazole () substituents increase logP values, whereas sulfonyl groups () reduce them.
- Molecular Weight : The target compound’s molecular weight likely falls between 276.38 () and 434.5 g/mol (), influencing bioavailability.
Biological Activity
Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, a thiophene moiety, and a piperazine ring. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular structure:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 378.45 g/mol |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates : Synthesis begins with the formation of furan and thiophene intermediates.
- Coupling Reaction : These intermediates are then coupled with a piperazine derivative under controlled conditions to yield the final product.
- Optimization : Reaction conditions such as temperature, solvents, and catalysts are optimized for yield and purity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising activity against various cancer cell lines. Notably:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways and membrane disruption.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 0.15 ± 0.05 | |
| MCF7 (breast cancer) | TBD | Ongoing research |
Antibacterial Activity
Research has also explored the antibacterial potential of this compound. Derivatives containing furan and thiophene structures have shown effectiveness against several bacterial strains.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
- Receptor Modulation : It may bind to receptors that regulate cell survival and proliferation.
Study on Anticancer Activity
A recent study evaluated the effect of this compound on HeLa cells, revealing significant cytotoxicity with an IC50 value of 0.15 µg/mL. The proposed mechanism involved mitochondrial dysfunction leading to apoptosis.
Study on Antibacterial Activity
Another investigation focused on the antibacterial properties against Escherichia coli, demonstrating an MIC value of 64 µg/mL, suggesting potential for development as an antibacterial agent.
Comparative Analysis with Similar Compounds
This compound can be compared to structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Furan-2-yl-piperazin-1-yl-methanone | Lacks thiophene moiety | Limited anticancer activity |
| Thiophen-2-y-piperazin-1-y-methanone | Lacks furan moiety | Moderate antibacterial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone, and how can purity be maximized?
- Methodology : A two-step approach is recommended:
Coupling Reaction : React 1-(2-furoyl)piperazine with a thiophene-oxane carbonyl precursor using triethylamine as a base in anhydrous dichloromethane. Monitor progress via TLC (ethyl acetate/hexane 3:7) .
Reduction : Reduce intermediates (e.g., nitro groups) with SnCl₂ in HCl/ethanol under reflux to yield the final compound. Purify via column chromatography (silica gel, gradient elution) .
- Critical Parameters : Solvent choice (polar aprotic solvents improve yield), reaction temperature (60–80°C for 12–24 hours), and catalyst loading (1.2 eq. triethylamine) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm furan (δ 6.3–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and thiophene (δ 7.0–7.5 ppm) moieties .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonyl groups (S=O at ~1150–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion) .
Q. How can reaction conditions be optimized to avoid side products during synthesis?
- Strategies :
- Temperature Control : Maintain reflux conditions (70–80°C) to suppress competing pathways like over-oxidation .
- Catalyst Screening : Test Pd/C or Pd(OAc)₂ for coupling steps to enhance regioselectivity .
- Solvent Optimization : Use DMF for solubility of aromatic intermediates, followed by aqueous workup to remove unreacted reagents .
Advanced Research Questions
Q. What computational tools are suitable for predicting the biological activity of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₂A) or kinases (PDB ID: 6WGT). Focus on hydrogen bonding between the piperazine nitrogen and Asp155 .
- QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor count (data from PubChem ).
- MD Simulations : GROMACS for stability analysis (100 ns runs) to assess binding mode retention .
Q. How can conflicting bioactivity data from in vitro assays be resolved?
- Case Study : If IC₅₀ values vary across cancer cell lines (e.g., MCF-7 vs. HeLa):
Assay Validation : Replicate experiments with standardized protocols (e.g., MTT assay, 48-hour incubation) .
Metabolic Stability : Test compound degradation in cell media (LC-MS monitoring) to rule out false negatives .
Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify non-specific binding .
Q. What strategies enhance the compound’s blood-brain barrier (BBB) penetration for neuropharmacology studies?
- Design Modifications :
- Lipophilicity Adjustment : Introduce fluorine substituents to improve logP (target range: 2–3) without compromising solubility .
- P-gp Inhibition : Co-administer verapamil (10 µM) to block efflux transporters in BBB models .
- In Silico Prediction : Use BBB score algorithms (e.g., SwissADME) to prioritize derivatives .
Q. How do structural variations in the thiophene-oxane moiety affect target selectivity?
- Comparative Analysis :
- Analog Synthesis : Replace thiophene with furan or pyridine and test against GPCRs (e.g., dopamine D₂ vs. histamine H₁ receptors) .
- SAR Trends : Electron-withdrawing groups (e.g., -SO₂CH₃) on the oxane ring enhance affinity for kinase targets (e.g., EGFR) by 2–3 fold .
Data Contradiction Analysis
Q. Why do solubility measurements conflict between computational predictions and experimental data?
- Root Causes :
- Aggregation : Dynamic light scattering (DLS) may reveal nanoparticle formation in aqueous buffers, reducing apparent solubility .
- Ionization Effects : Adjust pH (e.g., 6.5–7.4) to match physiological conditions; use shake-flask method with HPLC quantification .
- Mitigation : Pre-saturate solvents with nitrogen to prevent oxidation during solubility testing .
Methodological Recommendations
- Synthetic Challenges : Prioritize retrosynthetic planning to identify bottlenecks (e.g., steric hindrance in piperazine coupling) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal methods (e.g., flow cytometry for apoptosis) .
- Data Reporting : Adhere to FAIR principles—deposit spectral data in PubChem and crystallographic data in CCDC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
